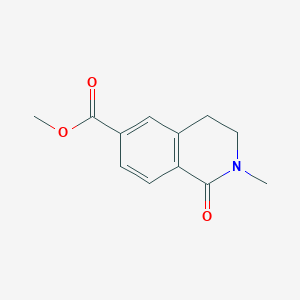![molecular formula C7H9NS B13993910 4,5,6,7-Tetrahydrothieno[3,2-b]pyridine CAS No. 368442-42-6](/img/structure/B13993910.png)
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine is an organic compound that belongs to the class of heterocyclic compounds. It consists of a piperidine ring fused to a thiophene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be synthesized through several methods:
Deoxygenation and Hydrogenation: This method involves the reaction of the corresponding chloropyridine with tetrahydrothiophene in the presence of hydrogen gas and heat.
Epoxide Ring-Opening: This method uses butylene oxide and pyridine under basic conditions to produce the target compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods to ensure high yield and purity. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: This compound is a key intermediate in the synthesis of antiplatelet drugs like clopidogrel.
Industry: It is used in the production of various materials and as a catalyst in certain chemical reactions.
Mecanismo De Acción
Comparación Con Compuestos Similares
4,5,6,7-Tetrahydrothieno[3,2-b]pyridine can be compared with other similar compounds:
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine: This compound has a different ring fusion pattern, leading to variations in biological activity.
4,5,6,7-Tetrahydrobenzo[b]thiophene: This compound has a benzene ring instead of a pyridine ring, resulting in different chemical properties.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to thiophene, offering distinct biological activities.
The uniqueness of this compound lies in its specific ring structure, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Número CAS |
368442-42-6 |
|---|---|
Fórmula molecular |
C7H9NS |
Peso molecular |
139.22 g/mol |
Nombre IUPAC |
4,5,6,7-tetrahydrothieno[3,2-b]pyridine |
InChI |
InChI=1S/C7H9NS/c1-2-7-6(8-4-1)3-5-9-7/h3,5,8H,1-2,4H2 |
Clave InChI |
MSDZLUHQKBFCHC-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C=CS2)NC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Ethanol,2-[(2-chloro-2-propen-1-yl)thio]-](/img/structure/B13993874.png)



![3-[(Morpholin-4-yl)methyl]-10H-phenothiazine](/img/structure/B13993893.png)


